3,4-Dihydro-2h-1,4-benzothiazine-6-carbaldehyde
Overview
Description
3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde typically involves the condensation of 2-aminothiophenol with an aldehyde. One common method includes the reaction of 2-aminothiophenol with benzaldehyde in the presence of sodium methylate in dimethylformamide (DMF) at reflux conditions . Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown potential as anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazine derivatives such as:
- 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
- 3,4-Dihydro-2H-1,4-benzothiazine-6-methanol
- 3,4-Dihydro-2H-1,4-benzothiazine-6-amine .
Uniqueness
What sets 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde apart from its analogs is its aldehyde functional group, which provides unique reactivity and allows for the synthesis of a wide range of derivatives. This functional group also contributes to its biological activity, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5-6,10H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVZNNYNOBQWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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